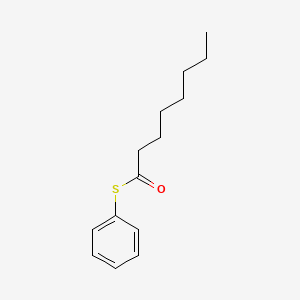

S-phenyl octanethioate

Description

Contextualization within Thioester Chemistry

Thioesters are a class of organosulfur compounds with the general structure R-C(=O)-S-R'. wikipedia.org They are sulfur analogs of esters, where a sulfur atom replaces the ester oxygen. wikipedia.orgfiveable.me This substitution has significant implications for the molecule's reactivity. The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond in esters, which makes thioesters more reactive toward nucleophilic acyl substitution. fiveable.me

Thioesters like S-phenyl octanethioate are considered high-energy compounds, and the hydrolysis of the thioester linkage releases a significant amount of free energy. gonzaga.edu This reactivity is central to their prominent role in biochemistry, most notably in the form of acetyl-CoA, which is a key intermediate in numerous metabolic pathways, including the synthesis of fatty acids and the citric acid cycle. wikipedia.orggonzaga.edulibretexts.org In synthetic organic chemistry, the enhanced reactivity of thioesters makes them excellent acylating agents, capable of transferring their acyl group to other molecules. gonzaga.edu The synthesis of thioesters is commonly achieved through the reaction of a carboxylic acid with a thiol. fiveable.metaylorandfrancis.com A specific method for synthesizing this compound involves the reaction of octanoic acid with thiophenol in the presence of carbonyldiimidazole (CDI) as a coupling agent. rsc.org

Detailed physicochemical and spectroscopic data for this compound have been reported, providing a clear basis for its identification and use in research.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Appearance | White liquid |

| Molecular Formula | C₁₄H₂₀OS |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.46-7.42 (m, 5H), 2.69 (t, J= 7.5 Hz, 2H), 1.75 (p, J= 7.4 Hz, 2H), 1.47-1.27 (m, 8H), 0.94-0.91 (m, 3H) |

| ¹³C NMR (100MHz, CDCl₃) δ (ppm) | 197.5, 134.5, 129.3, 129.2, 128.0, 43.7, 31.6, 28.9, 25.6, 22.6, 14.1 |

| IR (neat, cm⁻¹) | 1709 |

| HRMS (ESI) m/z (M+H)⁺ | Calculated: 237.1313; Found: 237.1317 |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

Significance in Contemporary Organic Synthesis and Chemical Biology

The utility of this compound in modern chemical research stems from its role as both a synthetic intermediate and a potential chemical probe.

In organic synthesis, thioesters are valued as versatile building blocks. taylorandfrancis.com The specific synthesis of this compound from octanoic acid and thiophenol highlights its accessibility as a reagent. rsc.org Its structure allows for further chemical modification at either the acyl chain or the phenyl ring, making it a precursor for more complex target molecules. The reactivity of the thioester bond itself can be harnessed in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. fiveable.me

In the field of chemical biology, chemical probes are essential tools for studying biological processes within complex systems like cells. nih.gov These molecules are designed to interact with specific biological targets, such as proteins, to help elucidate their function. nih.gov Thioesters are frequently used in this context. For example, thioester derivatives have been developed as inhibitors for enzymes like metallo-β-lactamases, where the presence of a phenyl substituent was found to influence the rate of thioester bond cleavage by the enzyme. nih.gov Furthermore, related long-chain thioesters have been used as building blocks in the synthesis of more elaborate chemical probes designed to investigate enzymatic activity. wiley-vch.de The combination of a lipophilic octanoyl chain and a UV-visible phenyl group in this compound provides properties that are desirable in the design of such probes, potentially allowing for the study of fatty acid metabolism or the profiling of enzyme activity. beilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

65842-42-4 |

|---|---|

Molecular Formula |

C14H20OS |

Molecular Weight |

236.37 g/mol |

IUPAC Name |

S-phenyl octanethioate |

InChI |

InChI=1S/C14H20OS/c1-2-3-4-5-9-12-14(15)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |

InChI Key |

JQUNVQIUHUPOEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)SC1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Studies of Thioester Cleavage and Formation

The cleavage and formation of the thioester bond in S-phenyl octanethioate are fundamental processes that have been investigated through various mechanistic studies. These reactions are critical for both its synthesis and its application as an acylating agent.

The hydrolysis of a thioester like this compound involves the cleavage of the acyl-sulfur bond by water, yielding octanoic acid and thiophenol. wikipedia.org The rate of this reaction is significantly influenced by the pH of the solution, as hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed pathways. viu.ca

Rate = kh[Thioester] = (kA[H⁺] + kN + kB[OH⁻])[Thioester] viu.ca

Where:

kh is the observed hydrolysis rate constant.

kA is the rate constant for acid-catalyzed hydrolysis.

kN is the rate constant for neutral hydrolysis.

kB is the rate constant for base-catalyzed hydrolysis.

Under neutral conditions, the hydrolysis of thioesters is generally slow. nih.gov In acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed or neutral hydrolysis. The high free energy change associated with thioester hydrolysis makes the reaction thermodynamically favorable. gonzaga.edu

Table 1: pH Dependence of Thioester Hydrolysis

| Condition | Mechanism | Relative Rate |

|---|---|---|

| Acidic (low pH) | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. | Moderate |

| Neutral (pH ≈ 7) | Slow direct nucleophilic attack by water. | Slow |

| Basic (high pH) | Direct nucleophilic attack by the more potent hydroxide ion (OH⁻). | Fast |

This interactive table summarizes the general effect of pH on the rate of thioester hydrolysis.

The characteristic reaction of thioesters, including this compound, is nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions involves the substitution of the thiophenolate group (-SPh) by another nucleophile. Unlike nucleophilic substitution at a saturated carbon (which can proceed via SN1 or SN2 pathways), nucleophilic acyl substitution occurs via a common two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

The mechanism proceeds as follows:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the thioester. This breaks the C=O pi bond and forms a tetrahedral intermediate, in which the former carbonyl oxygen carries a negative charge. libretexts.orgyoutube.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the C=O double bond, and in the process, the bond to the leaving group—in this case, the thiophenolate anion—is cleaved. libretexts.orgyoutube.com

The reactivity of carboxylic acid derivatives in these reactions depends on the leaving group's ability. Thiophenolates are relatively good leaving groups because they are weak bases, making thioesters like this compound more reactive than esters or amides but less reactive than acid chlorides or anhydrides. libretexts.orglibretexts.org This reactivity allows thioesters to act as effective acylating agents. gonzaga.edu

Role of this compound in Catalytic Cycles

This compound and other thioesters are valuable intermediates and substrates in a variety of catalytic transformations, spanning both organometallic and metal-free systems. nih.gov Their unique reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under catalytic conditions.

Thioesters are versatile substrates in transition-metal-catalyzed reactions. nih.gov The sulfur atom can sometimes interact with metal catalysts, but numerous successful transformations have been developed. nsf.gov

Fukuyama Coupling: This is a key reaction where a thioester couples with an organozinc halide in the presence of a palladium catalyst to form a ketone. wikipedia.org this compound could, in principle, react with an organozinc reagent under these conditions to yield a ketone.

Catalytic Hydrogenation: Thioesters can be reduced to their corresponding alcohols and thiols via catalytic hydrogenation. For instance, acridine-based ruthenium complexes have been shown to effectively catalyze the hydrogenation of various thioesters with high functional group tolerance. nih.gov This method provides a green alternative to stoichiometric hydride reagents. nih.gov

Carbonylative Cross-Coupling: Palladium and other transition metals catalyze reactions that involve the insertion of carbon monoxide (carbonylation), which can be used to synthesize thioesters. nih.gov Conversely, thioesters can be used in decarbonylative coupling reactions.

Table 2: Examples of Organometallic Catalysis in Thioester Transformations

| Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|

| Fukuyama Coupling | Palladium | Ketone | wikipedia.org |

| Hydrogenation | Ruthenium | Alcohol and Thiol | nih.gov |

This interactive table provides examples of organometallic catalysts used in reactions involving thioesters.

To avoid issues related to metal toxicity and catalyst poisoning by sulfur, metal-free catalytic processes involving thioesters have gained significant attention. nsf.govresearchgate.net

Organocatalysis: Small organic molecules can catalyze the formation of thioesters. For example, a metal- and oxidant-free method uses 9,10-phenanthrenequinone as an organocatalyst to promote the conversion of aldehydes to thioesters under visible light. nsf.gov

Base-Initiated Reactions: The thioesterification of amides with thiols can be achieved efficiently under metal-free conditions using a base initiator. rsc.orgresearchgate.net

Electrochemical Reactions: An electrochemical, metal-free hydropyridylation of thioester-activated alkenes has been developed. acs.org The strong electron-withdrawing nature of the thioester group facilitates the electroreduction, enabling the reaction to proceed without a catalyst at mild temperatures. acs.org

Table 3: Examples of Metal-Free Catalytic Processes for Thioesters

| Method | Catalyst/Promoter | Reaction | Reference |

|---|---|---|---|

| Organophotocatalysis | 9,10-Phenanthrenequinone / Visible Light | Aldehyde to Thioester | nsf.gov |

| Base-Initiated | Base | Amide to Thioester | rsc.orgresearchgate.net |

This interactive table showcases different metal-free approaches for reactions involving thioesters.

Intramolecular Rearrangements and Related Mechanisms

While intramolecular rearrangements are a known class of reactions in organic chemistry, specific studies detailing the intramolecular rearrangements of this compound are not prevalent in the surveyed literature. However, rearrangements involving related structures, such as the migration of a phenylthio group, have been documented in other molecular contexts, for instance, in the transformation of cyclic α-phenylthio aldehydes. researchgate.net General aromatic rearrangements, like those of benzyl (B1604629) phenyl ethers, proceed via intramolecular pathways involving tight ion-pair intermediates, a mechanism that could potentially be relevant to thioester analogues under certain catalytic conditions. rsc.org Further research would be required to specifically investigate and characterize any potential intramolecular rearrangements of this compound.

Photochemical Transformation Pathways and Reaction Kinetics

While specific experimental studies on the photochemical transformation of this compound are not extensively documented in publicly available literature, its photochemical behavior can be inferred from studies on analogous aromatic thioesters. The photochemistry of such compounds is generally characterized by the homolytic cleavage of the carbon-sulfur bond, initiating a series of free radical reactions.

The primary photochemical event upon absorption of ultraviolet (UV) light by a molecule like this compound is the excitation of the molecule to an electronically excited state. From this excited state, the most probable reaction pathway is the cleavage of the thioester C–S bond, which is typically the weakest bond in the core functional group. This homolytic cleavage results in the formation of two radical species: an octanoyl radical and a phenylthiyl (or thiophenoxyl) radical.

Primary Photochemical Process: this compound + hν (light) → [this compound]* (excited state) → Octanoyl radical (C₇H₁₅CO•) + Phenylthiyl radical (C₆H₅S•)

This initiation step is analogous to the photolysis of other aryl thioesters, such as S-phenyl thioformate, which is known to undergo decarbonylation upon UV irradiation, generating a phenylthiyl radical. nih.govresearchgate.net Similarly, the photolysis of aryl thiobenzoates proceeds through an initial homolysis of the C–S bond. tandfonline.comresearchgate.net

Following this primary cleavage, the generated radicals can undergo a variety of secondary reactions, leading to a complex mixture of final products. The specific pathways and the distribution of products would depend on factors such as the solvent, the presence of oxygen, and the concentration of the starting material.

Potential Secondary Reactions:

Decarbonylation: The octanoyl radical can lose a molecule of carbon monoxide (CO) to form a heptyl radical. This is a common pathway for acyl radicals. C₇H₁₅CO• → C₇H₁₅• + CO

Radical Recombination and Dimerization: The various radicals present in the solution can combine with each other.

Phenylthiyl radical dimerization: 2 C₆H₅S• → Diphenyl disulfide (C₆H₅S-SC₆H₅)

Heptyl radical dimerization: 2 C₇H₁₅• → Tetradecane (C₁₄H₃₀)

Cross-combination: C₇H₁₅• + C₆H₅S• → Heptyl phenyl sulfide (B99878) (C₇H₁₅SC₆H₅)

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules, including the parent thioester, leading to the formation of stable molecules.

C₆H₅S• + H-donor → Thiophenol (C₆H₅SH)

C₇H₁₅CO• + H-donor → Octanal (C₇H₁₅CHO)

C₇H₁₅• + H-donor → Heptane (C₇H₁₆)

Disproportionation: Phenylthiyl radicals have been suggested to undergo disproportionation reactions. tandfonline.com

Due to the lack of direct kinetic data for this compound, a quantitative analysis of its reaction kinetics cannot be provided. However, the efficiency of photochemical reactions is often discussed in terms of quantum yield (Φ), which is the number of moles of a product formed or reactant consumed per mole of photons absorbed. For complex reactions involving multiple secondary pathways, the quantum yields of product formation are typically less than one. nih.gov

The following tables summarize the expected transformation pathways and potential products based on the known photochemistry of similar compounds.

Table 1: Postulated Photochemical Reaction Pathways for this compound

| Step | Reaction Name | Description |

|---|---|---|

| Primary | C–S Bond Homolysis | Absorption of a photon leads to the cleavage of the thioester bond, forming an octanoyl radical and a phenylthiyl radical. |

| Secondary | Decarbonylation | The octanoyl radical eliminates carbon monoxide to form a heptyl radical. |

| Secondary | Radical Recombination | Radicals combine to form stable dimers or cross-coupled products (e.g., diphenyl disulfide, tetradecane). |

| Secondary | Hydrogen Abstraction | Radicals abstract hydrogen atoms from the solvent or other molecules to yield stable products like thiophenol and heptane. |

Table 2: Potential Phototransformation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| Carbon Monoxide | CO | Decarbonylation of the octanoyl radical. |

| Thiophenol | C₆H₅SH | Hydrogen abstraction by the phenylthiyl radical. |

| Diphenyl disulfide | C₁₂H₁₀S₂ | Dimerization of two phenylthiyl radicals. |

| Heptane | C₇H₁₆ | Hydrogen abstraction by the heptyl radical. |

| Octanal | C₈H₁₆O | Hydrogen abstraction by the octanoyl radical. |

| Tetradecane | C₁₄H₃₀ | Dimerization of two heptyl radicals. |

Applications of S Phenyl Octanethioate in Advanced Chemical Synthesis

As a Precursor in Complex Molecule Synthesis

The octanoyl and phenylthio groups of S-phenyl octanethioate provide distinct points for molecular elaboration, rendering it a valuable building block in the synthesis of intricate organic molecules.

While specific examples detailing the use of this compound in the synthesis of particular bioactive natural products are not extensively documented in readily available literature, the general reactivity of thioesters makes it a plausible precursor for the introduction of an octanoyl moiety. This is a common structural motif in a variety of natural products, including those with antimicrobial and cytotoxic activities. The synthesis of such molecules often involves the acylation of nucleophiles, a reaction for which thioesters are well-suited. For instance, in the biomimetic synthesis of certain marine natural products, thioesters can act as acyl donors to mimic biosynthetic pathways. nih.govnih.govnih.gov The phenylthio group, being a good leaving group, facilitates these acyl transfer reactions under relatively mild conditions.

The general strategy for utilizing this compound as a building block would involve the reaction of the thioester with a nucleophile, such as an alcohol, amine, or a carbanion, to introduce the octanoyl group into a more complex molecular scaffold. This approach is a fundamental tactic in the total synthesis of natural products. unina.itrsc.org

Table 1: Potential Applications of this compound in Bioactive Molecule Synthesis

| Target Molecule Class | Synthetic Strategy | Role of this compound |

|---|---|---|

| Polyketides | Acylation of a carbanion | Source of the C8 acyl chain |

| Lipopeptides | Amidation of an amino acid or peptide | Introduction of the lipid tail |

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. While direct fluorination of this compound is not a commonly reported transformation, it can serve as a precursor for the synthesis of molecules containing fluorinated octanoyl groups. One potential, though not explicitly documented, synthetic route could involve the α-fluorination of the corresponding enolate of this compound using an electrophilic fluorinating agent.

Alternatively, this compound could be synthesized from a pre-fluorinated octanoyl chloride. The resulting fluorinated this compound would then be a valuable intermediate for introducing fluorinated acyl chains into various molecular targets. The development of novel fluorinating reagents and methodologies continues to expand the possibilities for creating such specialized building blocks. researchgate.netfigshare.com

In Situ Generation and Reactivity in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While there are no specific examples in the literature of this compound being directly employed as a reactant in well-known MCRs like the Ugi, Passerini, or Biginelli reactions, the principles of thioester chemistry suggest potential applications. wikipedia.orgwikipedia.orgwikipedia.orgorganic-chemistry.orgredalyc.orgnih.govnih.govnih.govnih.govresearchgate.net

Thioesters can be viewed as activated carboxylic acid derivatives. In the context of an MCR, this compound could potentially be used as an in situ source of an activated octanoyl group. For example, in a modified Ugi or Passerini reaction, it might be possible to replace the carboxylic acid component with this compound, which could then acylate an intermediate in the reaction cascade. However, the reactivity of the thioester would need to be carefully balanced with the other components of the reaction.

Functional Group Interconversions Involving the Thioester Moiety

The thioester group in this compound is a versatile functional handle that can be converted into a range of other functionalities, making it a valuable synthetic intermediate.

Key transformations include:

Conversion to Ketones: Thioesters react with organometallic reagents, such as Grignard reagents or organocuprates, to yield ketones. libretexts.orgpearson.compearson.comlibretexts.orgquizlet.com This is a powerful method for carbon-carbon bond formation. For example, the reaction of this compound with an appropriate organometallic reagent would provide an octyl ketone.

Reduction to Aldehydes: Partial reduction of thioesters can afford aldehydes. This transformation often requires specific reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, to avoid over-reduction to the corresponding alcohol.

Reduction to Alcohols: Strong reducing agents, like lithium aluminum hydride (LiAlH4), will reduce the thioester group to a primary alcohol, in this case, octan-1-ol. nih.gov

Conversion to Amides: Thioesters readily react with amines to form amides. This reaction is often more facile than the corresponding reaction with esters and provides a straightforward method for the synthesis of octanamides.

Conversion to Esters: Thioesters can be converted to esters by reaction with an alcohol, typically under acid or base catalysis.

Table 2: Summary of Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product Functional Group | Example Product |

|---|---|---|---|

| This compound | R-MgX or R₂CuLi | Ketone | Octyl aryl ketone |

| This compound | DIBAL-H | Aldehyde | Octanal |

| This compound | LiAlH₄ | Primary Alcohol | Octan-1-ol |

| This compound | RNH₂ | Amide | N-Alkyloctanamide |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intricacies of molecular systems. For S-phenyl octanethioate, these calculations can elucidate its structural preferences, electronic nature, and inherent reactivity.

The geometry of this compound, like other flexible molecules, is not static. It can exist in various spatial arrangements known as conformations. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

This suggests that this compound would also likely exhibit a preference for a syn-like conformation, where the carbonyl group is oriented towards the phenyl ring. The long octanoyl chain, however, introduces additional rotational degrees of freedom, leading to a more complex conformational landscape. A thorough conformational analysis would involve systematically rotating the dihedral angles along the octanoyl chain and the C-S bond to identify all low-energy conformers and their relative populations based on the Boltzmann distribution.

Table 1: Conformational Data for the Analogous S-phenyl thioacetate (B1230152) nih.gov

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Syn | Carbonyl group and phenyl ring are on the same side | 0.00 (most stable) |

| Anti | Carbonyl group and phenyl ring are on opposite sides | 1.63 |

The electronic structure of a molecule governs its chemical behavior. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. Key aspects of this analysis for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. For a thioester like this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the phenyl ring's π-system. The LUMO is likely to be localized on the carbonyl group, specifically the C=O π* antibonding orbital.

Energy Gap (HOMO-LUMO Gap): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

Fukui Functions: These are local reactivity descriptors derived from the change in electron density as the number of electrons in the system changes. They are used to identify the most nucleophilic and electrophilic sites within a molecule. For this compound, Fukui function analysis would likely identify the carbonyl carbon as the primary electrophilic site, susceptible to nucleophilic attack, and the sulfur and oxygen atoms as potential nucleophilic centers.

Beyond FMOs and Fukui functions, a range of global reactivity descriptors can be calculated from the energies of the frontier orbitals to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting chemical behavior.

Table 2: Key Chemical Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, this could be applied to understand reactions such as hydrolysis or aminolysis, which are fundamental to the chemistry of thioesters.

A typical computational study of a reaction pathway involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to determine their relative energies.

Transition State Searching: The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For the hydrolysis of this compound, computational modeling could be used to investigate the stepwise mechanism involving the formation of a tetrahedral intermediate. nih.gov The calculations would provide the activation energies for the nucleophilic attack of water and the subsequent departure of the thiophenolate leaving group. This would offer a detailed, energetic picture of the reaction, helping to understand the factors that influence its rate.

Intermolecular Interactions and Binding Studies

The non-covalent interactions of this compound with other molecules or surfaces are crucial for its behavior in various environments. Computational methods can be used to study these interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking.

For this compound, the phenyl ring can participate in π-π stacking interactions with other aromatic systems. The carbonyl oxygen can act as a hydrogen bond acceptor. The long alkyl chain will primarily engage in van der Waals interactions. DFT calculations, particularly those that include dispersion corrections (e.g., DFT-D methods), are well-suited for studying these weak interactions. uho.ac.id

In the context of biological systems, computational docking simulations could be used to predict how this compound might bind to the active site of an enzyme. These simulations would explore different orientations and conformations of the molecule within the binding pocket and estimate the binding affinity based on a scoring function that accounts for various intermolecular interactions.

Spectroscopic Property Prediction and Correlation

Quantum chemical calculations can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed vibrational modes can be made. For this compound, this would allow for the identification of characteristic vibrational modes, such as the C=O stretch of the thioester group and the various vibrations of the phenyl ring and the octanoyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C) for a given molecular geometry. nih.govresearchgate.net This can aid in the assignment of complex NMR spectra and can also be used to distinguish between different conformers or isomers.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comrsc.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) associated with electronic transitions, such as the π → π* transitions of the phenyl ring and the n → π* transition of the carbonyl group.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their connectivity.

¹H NMR Spectroscopy : Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For S-phenyl octanethioate, the spectrum would show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the octanoyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons resonate in the upfield region (δ 0.8-3.0 ppm). The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent protons.

¹³C NMR Spectroscopy : This technique provides a count of the number of non-equivalent carbon atoms in a molecule. The spectrum for this compound would display a distinct peak for the carbonyl carbon of the thioester group (typically δ 190-200 ppm), signals for the aromatic carbons, and a series of signals for the eight carbons of the alkyl chain. researchgate.net

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to map out the entire octanoyl chain. An HSQC spectrum correlates proton signals with the carbon atoms they are directly attached to, confirming the assignments made in the 1D spectra.

Quantitative NMR (qNMR) : qNMR is a highly accurate method for determining the concentration or purity of a substance. ox.ac.uknanalysis.com By integrating the signal of the analyte against that of a certified internal standard of known concentration, the absolute quantity of this compound in a sample can be determined without the need for a specific analyte reference standard. ox.ac.uksigmaaldrich.com This method is valued for its direct traceability to SI units. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~195 |

| Aromatic C (ipso) | - | ~130 |

| Aromatic C (ortho, meta, para) | ~7.4 | ~129-135 |

| α-CH₂ | ~2.7 | ~45 |

| β-CH₂ | ~1.7 | ~29 |

| (CH₂)₄ | ~1.3 | ~22-31 |

Note: These are predicted values based on standard chemical shift ranges and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion. nih.govnih.gov This is a critical step in confirming the identity of this compound and distinguishing it from isobaric compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) : In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information and helps to piece together the molecule's structure. The fragmentation pattern is often unique to a specific compound, acting as a chemical fingerprint.

Fragmentation Pathway : For this compound, electron ionization (EI) would likely induce characteristic fragmentation patterns. whitman.edu The molecular ion peak [M]⁺ would be observed, followed by fragments resulting from key bond cleavages. A primary fragmentation would be the α-cleavage at the carbonyl group, leading to the loss of the octyl chain or the formation of the octanoyl cation. Another common pathway is cleavage of the C-S bond.

Key Predicted Fragments :

[C₇H₁₅CO]⁺ (m/z 127): Formation of the octanoyl cation.

[C₆H₅S]⁺ (m/z 109): Formation of the thiophenyl cation.

[C₆H₅]⁺ (m/z 77): Loss of sulfur from the thiophenyl cation.

McLafferty rearrangement could also occur, leading to a characteristic neutral loss. miamioh.edu

The interpretation of these fragmentation spectra, often aided by computational tools, is crucial for unambiguous structure confirmation. nih.gov

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing symmetric bonds and aromatic rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Technique | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|---|

| C-H (Aromatic) | IR, Raman | 3100-3000 | Stretching |

| C-H (Aliphatic) | IR, Raman | 3000-2850 | Stretching |

| C=O (Thioester) | IR | 1710-1680 | Stretching |

| C=C (Aromatic) | IR, Raman | 1600-1450 | Skeletal Stretching |

Chromatographic Methods for Separation and Purity Assessment (HPLC, GC)

Chromatography is essential for separating this compound from reaction byproducts or impurities and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) : Given its relatively high molecular weight and boiling point, HPLC is a well-suited method for the analysis of this compound. scholarsresearchlibrary.com A reversed-phase method, using a nonpolar stationary phase like C18, with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be effective. researchgate.net Detection is typically achieved using a UV detector, as the phenyl group provides strong chromophoric activity. Method validation would ensure linearity, accuracy, and precision for quantitative purity analysis. scholarsresearchlibrary.comresearchgate.net

Gas Chromatography (GC) : this compound is sufficiently volatile for GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl methyl polysiloxane, would provide good separation. nist.govsepscience.com The retention time is a characteristic property under specific conditions, and the peak area can be used for quantification. GC is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov

Analysis of the closely related compound S-phenyl benzothioate reveals that molecules in the crystal lattice are linked by C-H···O hydrogen bonds and further stabilized by C-H···π and weak π–π interactions. nih.gov A similar analysis of this compound would be expected to reveal how the long aliphatic chain influences the crystal packing and what types of intermolecular forces dominate its solid-state structure.

Hyphenated Techniques (e.g., LC-NMR, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful and widely used technique that couples an HPLC system with a mass spectrometer. nih.gov As the sample components elute from the HPLC column, they are directly ionized and analyzed by the MS. This provides both the retention time from the chromatography and the mass-to-charge ratio and fragmentation data from the mass spectrometry, allowing for highly confident identification and quantification of this compound, even in complex mixtures. pensoft.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : LC-NMR combines HPLC separation with NMR detection. mdpi.com It allows for the acquisition of NMR spectra from components as they elute from the column, either in on-flow or stop-flow mode. nih.gov This technique is particularly valuable for the structural elucidation of unknown impurities or metabolites in a mixture containing this compound without the need for prior isolation. mdpi.com

Specialized Techniques for Reactive Intermediates and Mixtures

The study of this compound's reactivity and its behavior in complex chemical systems necessitates the use of advanced analytical techniques capable of identifying and characterizing transient reactive intermediates and resolving intricate mixtures. The inherent reactivity of the thioester functional group can lead to the formation of short-lived species that are critical to understanding reaction mechanisms. nih.govacs.org Furthermore, in various applications, this compound may be part of a complex mixture, requiring sophisticated separation and detection methods for accurate quantification and characterization.

One of the key challenges in studying thioester reactions is the detection of fleeting intermediates. For instance, in the presence of certain reagents like phosphines, thioesters can form reactive acyl-phosphonium species. nih.gov Characterizing such intermediates is crucial for elucidating reaction pathways and optimizing synthetic protocols.

Förster Resonance Energy Transfer (FRET)-Based Assays:

A powerful technique for continuously monitoring the reactivity of thioesters like this compound is through Förster Resonance Energy Transfer (FRET)-based assays. nih.govchemrxiv.org This method is particularly useful for studying acyl transfer reactions by designing a quenched-FRET substrate that incorporates the thioester. The cleavage of the thioester bond by a nucleophile results in a measurable change in fluorescence, allowing for real-time tracking of the reaction kinetics. This approach offers high throughput and adaptability for various reaction conditions. nih.gov

Hypothetical FRET Assay Data for this compound Reactivity

| Nucleophile | Concentration (mM) | Initial Fluorescence (a.u.) | Final Fluorescence (a.u.) | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|---|---|---|

| Cysteine | 10 | 150 | 850 | 0.025 |

| Glycine | 10 | 152 | 320 | 0.008 |

| Thiophenol | 10 | 148 | 910 | 0.031 |

Chromatographic and Mass Spectrometric Techniques:

For the analysis of complex mixtures containing this compound and its reaction products, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) are indispensable tools. nih.govnih.gov These techniques allow for the separation, identification, and quantification of individual components in a mixture. UPLC-MS, in particular, provides high-resolution separation and mass accuracy, enabling the identification of reactants, products, and even trace-level intermediates. nih.gov

Time-Resolved Spectroscopy:

To directly observe and characterize short-lived reactive intermediates, time-resolved spectroscopic techniques such as transient absorption spectroscopy can be employed. These methods use ultrashort laser pulses to initiate a reaction and then probe the subsequent changes in absorption or emission spectra on timescales ranging from femtoseconds to milliseconds. This allows for the direct detection and kinetic analysis of transient species that are not observable by conventional spectroscopic methods. While specific studies on this compound using these techniques are not prevalent, the methodology is well-suited for investigating the dynamics of its reactions.

Illustrative Transient Absorption Data for a Hypothetical Reactive Intermediate of this compound

| Time Delay (ps) | Wavelength (nm) | Absorbance Change (ΔA) |

|---|---|---|

| 10 | 450 | 0.12 |

| 50 | 450 | 0.08 |

| 100 | 450 | 0.04 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful tool for studying reaction mechanisms and identifying intermediates. nih.gov By monitoring the changes in the NMR spectrum of a reaction mixture over time, it is possible to identify the formation and decay of intermediate species and to elucidate the structure of the final products. Specialized NMR techniques, such as rapid-injection NMR, can be used to study faster reactions.

Derivatives of S Phenyl Octanethioate and Their Chemical Transformations

Synthesis and Characterization of Substituted S-phenyl Octanethioates

The synthesis of substituted thioesters typically involves the activation of a carboxylic acid followed by reaction with a specific thiol. Common methods include the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. wikipedia.org

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including lipophilicity and metabolic stability. The synthesis of S-(fluoroalkyl) thioesters can be approached through various methods, including the hydrothiolation of fluoroalkenes. nih.gov A plausible route to S-(difluoromethyl) octanethioate would involve the reaction of octanoyl chloride with a difluoromethylthiolate salt.

Characterization of such compounds relies on standard spectroscopic techniques. In ¹H NMR, the difluoromethyl group would present a characteristic triplet due to coupling with the two fluorine atoms. The ¹⁹F NMR spectrum would provide definitive evidence of the fluorine-containing group.

Table 1: Representative Spectroscopic Data for a Halogenated Thioester

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | -CHF₂ | Triplet, δ 6.0-7.0 ppm |

| ¹³C NMR | -C(=O)S- | δ 190-200 ppm |

| ¹⁹F NMR | -CHF₂ | Multiplet |

| IR | C=O Stretch | ~1690-1710 cm⁻¹ |

| Mass Spec | Molecular Ion Peak | [M]+ corresponding to C₉H₁₆F₂OS |

Heteroaryl-substituted Thioesters (e.g., S-(pyridin-2-yl) octanethioate)

Heteroaryl-substituted thioesters, particularly S-(pyridin-2-yl) derivatives, are valuable synthetic intermediates due to the activating nature of the pyridyl group. acs.org The pyridine (B92270) nitrogen can chelate to metals or protons, enhancing the electrophilicity of the carbonyl carbon. acs.org A highly effective method for their synthesis involves the use of coupling reagents like S-(2-Pyridinyl)-1,1,3,3-tetramethylthiouronium hexafluorophosphate, which facilitates the direct conversion of carboxylic acids, such as octanoic acid, into the corresponding 2-pyridinethiol ester. acs.org

These derivatives are characterized by the presence of signals corresponding to the pyridine ring in their NMR spectra. UV-Visible spectroscopy can also be used to characterize the electronic structure of the heteroaromatic system.

Table 2: Representative Spectroscopic Data for S-(pyridin-2-yl) octanethioate

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | Pyridine Protons | δ 7.2-8.6 ppm |

| ¹³C NMR | -C(=O)S- | δ 195-205 ppm |

| ¹³C NMR | Pyridine Carbons | δ 120-155 ppm |

| IR | C=O Stretch | ~1715 cm⁻¹ |

| Mass Spec | Molecular Ion Peak | [M]+ corresponding to C₁₃H₁₉NOS |

Other Functionalized Octanethioates (e.g., S-(2-acetamidoethyl) octanethioate)

Functionalized thioesters incorporating groups capable of hydrogen bonding or mimicking biological scaffolds are of significant interest. S-(2-acetamidoethyl) octanethioate is an N-acetylcysteamine (SNAC) thioester. SNAC thioesters are widely used as mimics of acyl-carrier protein-bound intermediates in biosynthetic studies of polyketides and fatty acids. mdpi.com Their synthesis is often achieved through standard coupling methods. A common and efficient route is the Steglich esterification, where the carboxylic acid (octanoic acid) is reacted with N-acetylcysteamine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC*HCl) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

The presence of the acetamido group introduces characteristic signals in the NMR spectra, including a singlet for the acetyl methyl group and a broad signal for the N-H proton.

Table 3: Representative Spectroscopic Data for S-(2-acetamidoethyl) octanethioate

| Technique | Feature | Expected Chemical Shift / Value |

| ¹H NMR | -NH- | Broad singlet, δ 5.5-6.5 ppm |

| ¹H NMR | -C(=O)CH₃ | Singlet, ~δ 1.9-2.0 ppm |

| ¹³C NMR | -C(=O)S- | δ 198-205 ppm |

| ¹³C NMR | -C(=O)NH- | δ 170-175 ppm |

| IR | C=O Stretch (Thioester) | ~1690 cm⁻¹ |

| IR | C=O Stretch (Amide) | ~1650 cm⁻¹ (Amide I) |

| Mass Spec | Molecular Ion Peak | [M]+ corresponding to C₁₂H₂₃NO₂S |

Reactivity Studies of Derived Compounds

Thioesters are thermodynamically less stable and kinetically more reactive toward nucleophiles than their oxygen ester counterparts. stackexchange.com This heightened reactivity is due to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals, which reduces resonance stabilization of the carbonyl group and increases its electrophilic character. stackexchange.com Consequently, thioesters are excellent acylating agents. stackexchange.comlibretexts.org

The derivatives of S-phenyl octanethioate exhibit distinct reactivity profiles based on their substituents:

General Reactivity : Like other thioesters, these derivatives readily undergo nucleophilic acyl substitution. They can be hydrolyzed to the parent carboxylic acid and thiol, or react with amines to form amides and with alcohols to form esters. wikipedia.orgnih.gov

Halogenated Thioesters : The presence of electron-withdrawing fluorine atoms on the S-alkyl group would be expected to further increase the electrophilicity of the carbonyl carbon, making these derivatives particularly potent acylating agents.

Heteroaryl-substituted Thioesters : S-(pyridin-2-yl) octanethioate is a highly activated thioester. The ortho-nitrogen atom can participate in the reaction, for example by stabilizing the tetrahedral intermediate in nucleophilic attack. acs.org This class of thioesters is known to react efficiently with organometallic reagents. For instance, their reaction with Grignard reagents provides a convenient route to ketones. acs.org They are also key intermediates in reactions like the Fukuyama coupling, which forms ketones from thioesters and organozinc halides. wikipedia.org The ortho-pyridine scaffold has been shown to accelerate reactions such as native chemical ligation by facilitating the requisite S,N-acyl transfer step. nih.gov

Thioester Analogs in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. By systematically modifying a lead compound, researchers can identify the key molecular features responsible for its effects. The derivatives of this compound are well-suited for such studies, particularly as potential enzyme inhibitors. Thioesterase enzymes, for example, are involved in numerous critical biochemical pathways, including fatty acid synthesis, making them attractive therapeutic targets. nih.gov

The different classes of derivatives allow for the systematic probing of an enzyme's active site:

Probing Electronic and Steric Requirements : Replacing the S-phenyl group with smaller, halogenated groups like S-(difluoromethyl) allows researchers to investigate the tolerance for steric bulk and the influence of strong electronic effects on binding affinity.

Exploring Specific Binding Interactions : The introduction of a heteroaryl ring, such as in S-(pyridin-2-yl) octanethioate, can introduce new potential binding interactions, like hydrogen bonding or π-stacking with amino acid residues in an enzyme's active site. The nitrogen atom can also act as a metal-coordinating ligand, which can be crucial for inhibiting metalloenzymes. The SAR of 1,3-thiazole derivatives as cholinesterase inhibitors highlights how such heterocyclic fragments contribute to potent inhibition. academie-sciences.fr

Mimicking Natural Substrates : Functionalized derivatives like S-(2-acetamidoethyl) octanethioate can serve as mimics of natural substrates (e.g., acyl-CoA). By observing how these analogs bind and are processed (or not processed) by an enzyme, valuable information can be gained about the enzyme's mechanism and substrate specificity. SAR studies on inhibitors of human carboxylesterase 1 have shown that modifications to a crucial carboxyl group are detrimental to activity, emphasizing the importance of specific functional groups for molecular recognition. frontiersin.org

In a typical SAR study, these analogs would be synthesized and tested for their ability to inhibit a target enzyme. The results, often expressed as IC₅₀ values, would then be used to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. acs.org

Role and Fate in Biological and Environmental Systems Academic Perspective

Biosynthesis and Metabolic Pathways of Natural Thioesters

Thioesters are ubiquitous intermediates in the biosynthesis of numerous natural products. wikipedia.org They serve as activated forms of carboxylic acids, facilitating acyl group transfer and carbon-carbon bond formation, reactions that are thermodynamically unfavorable with the free acid. libretexts.orgfiveable.me Coenzyme A (CoA) is the most prominent thiol-containing cofactor that forms thioesters with a wide range of acyl groups, from the simple acetyl-CoA to long-chain fatty acyl-CoAs. wikipedia.orglibretexts.org

Bacteria produce a wide array of volatile organic compounds (VOCs), including many volatile sulfur compounds (VSCs) that significantly contribute to the aroma of fermented foods like cheese. researchgate.net The formation of these VSCs often involves the metabolism of amino acids, leading to intermediates that can be converted into thiols and thioesters. researchgate.net For instance, the catabolism of branched-chain amino acids can lead to the formation of acyl-CoA thioesters, which are precursors to various flavor compounds. researchgate.net

In the broader context of the environment, organosulfur compounds are integral to the global sulfur cycle. Microorganisms can utilize a variety of these compounds, including sulfonates and sulfate (B86663) esters, as a source of sulfur for growth, especially when inorganic sulfate is limited. nih.govoup.com The enzymatic cleavage of carbon-sulfur bonds is a key step in this process, and while much research focuses on sulfatases and sulfonatases, the metabolism of thioesters is also a component of this complex web of sulfur transformations. nih.govoup.com The expression of the enzymes responsible for mobilizing alternative sulfur sources is often repressed in the presence of sulfate, indicating a tightly regulated system. nih.gov

A clear example of a specific thioester's role in biosynthesis is found in the production of lipstatin (B1674855) by the bacterium Streptomyces toxytricini. nih.gov Lipstatin is a potent inhibitor of pancreatic lipase (B570770) and its hydrogenated form, Orlistat, is an approved anti-obesity drug. nih.gov The biosynthesis of the lipstatin backbone involves a critical Claisen condensation reaction between two fatty acyl-CoA thioesters. nih.gov

Specifically, the pathway involves octanoyl-CoA, a thioester of octanoic acid. nih.govresearchgate.net The acyl-CoA synthetase homolog LstC activates octanoic acid to form octanoyl-CoA. nih.govresearchgate.net This C8 thioester then serves as one of the two key building blocks. The other is a C14 thioester, 3-hydroxytetradeca-5,8-dienoyl-CoA, also derived from fatty acid metabolism. nih.gov Two β-ketoacyl-acyl carrier protein synthase III homologues, LstA and LstB, form a heterodimer that catalyzes the condensation of these two thioester substrates to generate the C22 aliphatic skeleton of lipstatin. researchgate.net This demonstrates a direct and essential role for an octanethioate derivative in the construction of a complex, medically relevant natural product.

| Component | Type | Role in Pathway | Reference |

|---|---|---|---|

| Octanoic Acid | Precursor | The initial C8 fatty acid substrate. | nih.govresearchgate.net |

| LstC | Enzyme (Acyl-CoA Synthetase) | Activates octanoic acid to its thioester form, octanoyl-CoA. | nih.gov |

| Octanoyl-CoA | Thioester Intermediate | Serves as the C8 building block in the key condensation step. | nih.govresearchgate.net |

| LstA / LstB | Enzymes (KAS-III Homologs) | Form a heterodimer that catalyzes the Claisen condensation between octanoyl-CoA and the C14 acyl-CoA. | researchgate.net |

| Lipstatin | Final Product | A β-lactone inhibitor of pancreatic lipase. | nih.govnih.gov |

S-formylation is a biochemical modification where a formyl group is attached to a thiol, creating an S-formyl thioester. This process is crucial in certain biological pathways. researchgate.net A key example is the formation of S-formylglutathione, which is an intermediate in the detoxification of formaldehyde (B43269). This reaction is catalyzed by formaldehyde dehydrogenase. researchgate.net

Furthermore, enzymatic processes can achieve the S-formylation of thiols by fixing carbon dioxide. Formate dehydrogenase, for example, can catalyze the reduction of CO2 to formate, which can then be used to formylate thiols. researchgate.net This reactivity is significant as it provides a route for CO2 assimilation into central metabolism. For instance, formyl-CoA can be a precursor to formaldehyde, which is then assimilated via pathways like the ribulose monophosphate (RuMP) cycle. researchgate.net Recent research has demonstrated the ability to chemically replicate this process, preparing S-formyl thiols, including a ¹³C-labelled formyl coenzyme A, from CO2 under metal-free conditions. researchgate.net

Biochemical Interactions and Mechanism of Action (Excluding Clinical)

The chemical properties of the thioester bond dictate its biochemical interactions. The bond is energy-rich, making thioesters effective acyl group donors. This reactivity also underlies their ability to act as enzyme inhibitors and to form covalent linkages with biomolecules.

Fatty acid synthase (FAS) is a crucial enzyme in de novo lipogenesis and is a recognized target in oncology research due to its upregulation in many cancer cells. nih.govnih.gov The final step in fatty acid synthesis is catalyzed by the thioesterase (TE) domain of FAS, which hydrolyzes the newly synthesized fatty acid (typically palmitate) from its thioester linkage to the acyl carrier protein (ACP), releasing the final product. nih.govnih.gov

Inhibiting the FAS thioesterase domain prevents the release of the fatty acid, effectively shutting down the entire synthase and leading to the accumulation of metabolically disruptive intermediates. nih.gov Small molecules that mimic the substrate or transition state can act as inhibitors. Thioester compounds, such as S-phenyl octanethioate, are structurally suited to interact with the active site of thioesterase enzymes. The mechanism of inhibition can involve the inhibitor binding to the active site and acting as a slow-reacting substrate or a non-reactive competitive inhibitor, blocking access for the natural acyl-ACP substrate. The active site of thioesterases typically contains a catalytic triad (B1167595) (e.g., Ser-His-Asp), and inhibitors can interact with these key residues to prevent catalysis.

The electrophilic nature of the thioester's carbonyl carbon makes it susceptible to nucleophilic attack. This reactivity is the basis for its biological function in acyl transfer but also enables it to form stable covalent adducts with nucleophilic residues on proteins, such as the thiol group of cysteine or the hydroxyl group of serine. nih.gov

The formation of a covalent adduct can lead to irreversible inhibition of an enzyme or modification of a protein's function. nih.gov The reaction involves the nucleophilic side chain of an amino acid attacking the thioester carbonyl. This forms a tetrahedral intermediate, which then collapses, displacing the thiol portion of the thioester (e.g., thiophenol from this compound) and leaving the acyl group (e.g., an octanoyl group) covalently attached to the protein. nih.gov This mechanism is a strategy employed by some covalent inhibitors designed to achieve high potency and prolonged duration of action by permanently modifying their target protein. nih.govchemrxiv.org

Environmental Degradation Pathways and Mechanisms

The hydrolysis of the thioester bond is a fundamental degradation pathway for this compound in aqueous environments. This reaction involves the cleavage of the molecule into octanoic acid and thiophenol. The rate of this process is significantly influenced by the pH of the surrounding water, with catalysis occurring under both acidic and basic conditions.

The hydrolysis of this compound yields two primary products:

Octanoic acid : A saturated fatty acid.

Thiophenol : An organosulfur compound.

The general reaction for the hydrolysis of this compound is as follows:

C₆H₅SC(O)C₇H₁₅ + H₂O → C₇H₁₅COOH + C₆H₅SH

The stability of the thioester bond is pH-dependent. Under neutral conditions (pH 7), the half-life of analogous aryl thioesters can be on the order of many days, indicating a degree of persistence in the absence of other degradation factors nih.gov. However, under either acidic or alkaline conditions, the rate of hydrolysis is accelerated.

To illustrate the kinetics, data from a model aryl thioalkanoate, S-phenyl 5-dimethylamino-5-oxo-thiopentanoate, can be referenced to approximate the behavior of this compound. While the specific rate constants will differ due to structural variations, the general trends are informative.

Interactive Table: Hydrolysis Rate Constants for a Model Aryl Thioalkanoate at 23°C nih.gov

| Parameter | Value | Description |

| Acid-mediated rate constant (kₐ) | Data not available for this specific analog | Second-order rate constant for hydrolysis under acidic conditions. |

| Base-mediated rate constant (kₑ) | 0.64 M⁻¹s⁻¹ | Second-order rate constant for hydrolysis under basic conditions. |

| pH-independent rate constant (kₙ) | Data not available for this specific analog | First-order rate constant for spontaneous hydrolysis. |

Note: These values are for a model compound and serve as an estimation for the hydrolytic behavior of this compound.

Solar radiation can induce the photodegradation of this compound, particularly in sunlit surface waters and on soil surfaces. The aromatic phenyl ring in the molecule suggests a potential for absorbing ultraviolet (UV) radiation, which can lead to the cleavage of the thioester bond.

The primary mechanism for the photodegradation of aromatic thioesters is believed to involve the homolytic cleavage of the carbon-sulfur (C-S) bond following the absorption of a photon nih.gov. This process generates a phenylthiyl radical (C₆H₅S•) and an octanoyl radical (C₇H₁₅CO•).

The generated free radicals are highly reactive and can undergo a variety of subsequent reactions, including:

Decarbonylation : The octanoyl radical can lose a molecule of carbon monoxide to form a heptyl radical.

Recombination : The radicals can recombine to form various products, including diphenyl disulfide from the dimerization of two phenylthiyl radicals.

Reaction with other environmental constituents : The radicals can react with dissolved oxygen, water, or organic matter, leading to a complex mixture of secondary degradation products.

Studies on aromatic S-thioformates have shown that photolysis leads to the efficient generation of thiyl radicals nih.gov. The general photoreaction can be depicted as:

C₆H₅SC(O)C₇H₁₅ + hν → C₆H₅S• + C₇H₁₅CO•

The quantum yield, which is a measure of the efficiency of a photochemical process, is a critical parameter for assessing the rate of photodegradation. While specific quantum yield data for this compound is not available, it is expected to be influenced by the wavelength of light and the presence of photosensitizers in the environment.

Table: Potential Photodegradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Diphenyl disulfide | C₁₂H₁₀S₂ | Dimerization of phenylthiyl radicals |

| Heptane | C₇H₁₆ | Hydrogen abstraction by the heptyl radical |

| Octanoic acid | C₈H₁₆O₂ | Reaction of the octanoyl radical with water/oxygen |

The fate of this compound in soil is influenced by both biotic and abiotic processes. Microbial biotransformation is a key biotic pathway for its degradation, while sorption to soil particles is a significant abiotic process that affects its mobility and bioavailability.

Microorganisms, particularly bacteria and fungi, possess a wide array of enzymes that can catalyze the breakdown of organic compounds. The thioester bond in this compound is a likely target for enzymatic hydrolysis by microbial esterases or lipases, leading to the formation of octanoic acid and thiophenol libretexts.orgmdpi.com. These initial degradation products can then be further metabolized by microorganisms through established pathways for fatty acid and aromatic compound degradation nih.govutc.edu.

The octanoic acid can be degraded via β-oxidation, a common metabolic pathway for fatty acids. Thiophenol, as an aromatic compound, can be hydroxylated and subsequently undergo ring cleavage by microbial dioxygenases nih.gov.

The persistence of this compound in soil will also depend on its sorption to soil organic matter and clay minerals. The octyl chain imparts a degree of hydrophobicity, which would favor sorption to organic matter nih.govthescipub.comnih.govresearchgate.net. This sorption can reduce the concentration of the compound in the soil solution, thereby decreasing its bioavailability for microbial degradation and its potential for leaching into groundwater. The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While an experimental Koc for this compound is not available, it is expected to be moderately high due to its structure.

Table: Key Processes in the Soil Fate of this compound

| Process | Description | Key Factors |

| Microbial Hydrolysis | Enzymatic cleavage of the thioester bond. | Microbial population density and diversity, enzyme activity. |

| Mineralization | Complete degradation to CO₂, H₂O, and inorganic sulfur. | Aerobic/anaerobic conditions, nutrient availability. |

| Sorption | Partitioning from the soil solution to soil particles. | Soil organic matter content, clay content, pH. |

| Leaching | Downward movement through the soil profile with water. | Water solubility, sorption characteristics, soil type. |

Applications in Materials Science and Polymer Chemistry Research

Thioester-Containing Monomers for Polymer Synthesis

The incorporation of thioester functionalities, such as that in S-phenyl octanethioate, into polymer structures is a growing area of interest. rsc.org Thioester-containing monomers can be polymerized through various techniques, including free radical polymerization (FRP) and reversible deactivation radical polymerization (RDRP) methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. warwick.ac.uk These methods allow for the synthesis of polymers with controlled molecular weights and architectures.

The presence of the thioester group in the monomer can influence the polymerization kinetics and the properties of the resulting polymer. For instance, the thioester functionality can be preserved during polymerization, providing a reactive handle in the polymer backbone or as a pendant group for further modifications. While this compound itself is not a conventional vinyl monomer, it can be chemically modified to incorporate a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. This would transform it into a functional monomer for polymer synthesis.

The general properties of polymers derived from such thioester-containing monomers are an area of active investigation. The inclusion of the this compound moiety is anticipated to impact the thermal and mechanical properties of the resulting polymers. For example, the presence of the sulfur atom can lead to materials with higher refractive indices and altered thermal stability compared to their oxygen-based ester counterparts. researchgate.net

Table 1: Potential Polymerization Techniques for this compound-Derived Monomers

| Polymerization Technique | Description | Potential Advantages for Thioester Monomers |

| Free Radical Polymerization (FRP) | A common method involving the use of a radical initiator to polymerize vinyl monomers. | Simple and versatile for a wide range of monomers. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | A form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures and low polydispersity. specificpolymers.comwikipedia.org | Excellent control over molecular weight and ability to create block copolymers. The thiocarbonylthio group of the RAFT agent is itself a thioester derivative. specificpolymers.com |

| Ring-Opening Metathesis Polymerization (ROMP) | A polymerization method for cyclic olefins. A modified this compound incorporated into a cyclic monomer could be a candidate for ROMP. warwick.ac.uk | Can produce polymers with unique backbone structures and high molecular weights. |

Synthesis of Polythiols and Thioether Polymers

This compound can serve as a valuable precursor for the synthesis of polythiols and thioether polymers. The thioester bond is susceptible to cleavage, which can be exploited to generate thiol functional groups.

One common method to produce polythiols from a polymer containing pendant this compound groups is through aminolysis. The reaction of the thioester with an amine, such as ethylenediamine, cleaves the thioester linkage to reveal a free thiol group on the polymer backbone. This post-polymerization modification is a powerful tool for creating functional polymers with thiol groups, which are known for their adhesive properties, ability to form disulfide bonds, and utility in "click" chemistry reactions. rsc.orgrsc.org

Furthermore, the synthesis of thioether polymers can be achieved through thiol-ene "click" chemistry. researchgate.net In a typical process, a dithiol monomer is reacted with a diene monomer in the presence of a radical initiator. While this compound is not directly a monomer for this process, polymers derived from it, which have been converted to polythiols, can then be crosslinked or chain-extended with di- or multifunctional ene compounds to form thioether networks or linear polymers. These materials are of interest for applications in optical materials, adhesives, and coatings. researchgate.net

Development of Functional Polymeric Materials

The unique reactivity of the thioester group makes this compound an attractive component for the development of functional polymeric materials. The thioester linkage is more reactive than its ester counterpart, particularly towards nucleophiles like amines. rsc.org This enhanced reactivity can be harnessed to create polymers that are responsive to specific chemical stimuli.

For example, polymers incorporating this compound can be designed to be degradable under specific conditions. rsc.org The thioester bonds in the polymer backbone or crosslinks can be cleaved by the presence of amines or thiols, leading to the breakdown of the polymer structure. rsc.orgacs.org This property is highly desirable for applications such as drug delivery systems, where the polymer matrix is designed to degrade and release its payload in a controlled manner, and for the development of more sustainable and recyclable plastics. rsc.orgacs.org

Moreover, the thioester group can be used as a reactive site for the attachment of various functional molecules. Through reactions like aminolysis or thiol-thioester exchange, biomolecules, drugs, or other signaling molecules can be conjugated to the polymer chain. rsc.orgrsc.org This opens up possibilities for creating advanced materials for biomedical applications, such as bioconjugates and functional surfaces. researchgate.net

Advanced Characterization of Thioester-Based Polymers

The comprehensive characterization of polymers derived from this compound is crucial for understanding their structure-property relationships and for their rational design for specific applications. A variety of advanced analytical techniques are employed to probe the molecular, thermal, and mechanical properties of these materials.

Molecular Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the polymers, including the successful incorporation of the thioester group and its subsequent modification.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These techniques are used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers. bohrium.com

Thermal and Mechanical Properties:

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers, providing insights into their amorphous or crystalline nature and their thermal behavior.

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymers by measuring their weight loss as a function of temperature. warwick.ac.uk

Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the materials, including their storage modulus, loss modulus, and tan delta, which relate to their stiffness, damping, and energy dissipation characteristics.

Table 2: Hypothetical Properties of a Polymer Derived from an this compound-Containing Monomer

| Property | Analytical Technique | Expected Characteristics |

| Molecular Weight | SEC/GPC | Controllable with techniques like RAFT polymerization. |

| Polydispersity Index (PDI) | SEC/GPC | Low PDI (<1.5) achievable with controlled polymerization methods. |

| Glass Transition Temperature (Tg) | DSC | Influenced by the length of the octanoyl side chain and the rigidity of the polymer backbone. |

| Thermal Stability | TGA | The presence of the thioester may slightly lower the thermal stability compared to analogous oxoesters. warwick.ac.uk |

| Degradation Profile | SEC/GPC, NMR | Degradation upon exposure to amines or thiols, observable by a decrease in molecular weight. acs.org |

The systematic application of these characterization techniques is essential for building a comprehensive understanding of the behavior of thioester-based polymers and for guiding the development of new materials with desired functionalities.

Future Research Directions and Emerging Trends

Exploration of New Catalytic Systems for Thioester Synthesis and Transformation

The development of efficient and selective methods for synthesizing and transforming thioesters is a cornerstone of future research. Traditional methods are being supplanted by novel catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance.

Transition Metal Catalysis: Recent years have seen a surge in the use of transition metals to catalyze thioester synthesis. tandfonline.com A variety of metals, including copper, molybdenum, ruthenium, silver, zirconium, and titanium, have been employed to facilitate the S-acylation of thiols. tandfonline.com For instance, a ruthenium(III) chloride catalyst used in conjunction with an ionic liquid has been shown to be effective for the esterification of thiols with acetic anhydride. tandfonline.com This system is notable for allowing the catalyst and ionic liquid to be recycled multiple times without a significant loss of activity. tandfonline.com

A particularly promising area is the use of ruthenium-pincer complexes. A Ru-acridine complex has been developed that catalyzes not only the synthesis of thioesters via the dehydrogenative coupling of alcohols and thiols but also their transformation through hydrogenation to yield alcohols and thiols. nih.govacs.org This dual catalytic function opens avenues for creating reversible synthetic pathways.

Organocatalysis and N-Heterocyclic Carbenes (NHCs): Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), represents a significant trend in C-S bond formation and thioesterification. acs.org NHCs can function as potent organocatalysts on their own or as highly effective ligands for transition metals like palladium and nickel. ntu.edu.sgresearchgate.netresearchgate.net NHC-palladium complexes have been shown to be effective pre-catalysts for C–S cross-coupling reactions, producing functionalized sulfides in excellent yields. researchgate.net The development of the first NHC-based nickel catalysts for C-S coupling presents an inexpensive and more environmentally friendly alternative to traditional palladium catalysts. researchgate.net

Other Novel Systems: Researchers are also exploring other unique catalytic approaches. Selenol-based catalysts, for example, have been developed to promote thiol-thioester exchange reactions, which are crucial for producing peptide thioesters used in chemical protein synthesis. nih.gov Additionally, phase-transfer catalysts, such as tetra-n-butylammonium chloride, have been used to achieve rapid and efficient acylation of thiols with acyl chlorides under mild conditions. tandfonline.com

| Catalytic System | Catalyst Example | Reaction Type | Key Advantages |